Tyr-glu

Description

Propriétés

IUPAC Name |

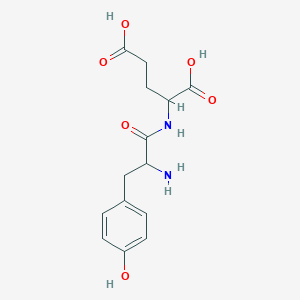

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c15-10(7-8-1-3-9(17)4-2-8)13(20)16-11(14(21)22)5-6-12(18)19/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSLRCZINIDLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600266 | |

| Record name | Tyrosylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosyl-Glutamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2545-89-3 | |

| Record name | Tyrosylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Tyr-Glu, also known as Tyrosine-Glutamate, is a dipeptide composed of the amino acids tyrosine and glutamate. Tyrosine, one of the components of this compound, is known to be a primary target for protein oxidation, playing an essential role in cellular physiology and pathology.

Mode of Action

This inhibition occurs through the formation of multiple bonds and hydrophobic interactions with residues in the active site pockets of the angiotensin I-converting enzyme (ACE).

Analyse Biochimique

Biochemical Properties

Tyr-glu plays a significant role in biochemical reactions, particularly in the context of oxidative stress and inflammation. It interacts with various enzymes and proteins, including glutathione peroxidase 1, glutamate-cysteine ligase catalytic subunit, and heme oxygenase-1 . These interactions help prevent the rise of reactive oxygen species and the depletion of glutathione, thereby protecting cells from oxidative damage . Additionally, this compound inhibits the phosphorylation of NF-κB signaling proteins, which are crucial in regulating inflammatory responses .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In human umbilical vein endothelial cells, this compound prevents the over-expression of adhesion molecules at the gene, protein, and secretory levels . This action reduces the adhesion of human monocytes to endothelial cells, thereby mitigating inflammation . Furthermore, this compound influences cell signaling pathways by inhibiting the phosphorylation of NF-κB signaling proteins, which play a pivotal role in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits the phosphorylation of NF-κB signaling proteins, thereby preventing the activation of this pathway . Additionally, this compound interacts with enzymes such as glutathione peroxidase 1 and glutamate-cysteine ligase catalytic subunit, enhancing their activity and promoting the synthesis of glutathione . These interactions help maintain cellular redox balance and protect cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and retains its antioxidative and anti-inflammatory properties over extended periods . In in vitro studies, this compound has shown consistent efficacy in preventing oxidative stress and inflammation . Long-term effects of this compound on cellular function include sustained protection against oxidative damage and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound, in a dose-dependent manner, ameliorates plantar and ear edemas in mice models of acute and chronic inflammation . Higher doses of this compound have demonstrated greater efficacy in reducing inflammation, while no significant toxic or adverse effects have been observed at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as glutathione peroxidase 1 and glutamate-cysteine ligase catalytic subunit, promoting the synthesis of glutathione and enhancing cellular antioxidant capacity . These interactions help maintain metabolic flux and regulate metabolite levels, contributing to the overall antioxidative and anti-inflammatory effects of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by these interactions, ensuring its availability at sites of oxidative stress and inflammation .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound is localized to areas where it can exert its antioxidative and anti-inflammatory effects most effectively .

Activité Biologique

Tyr-Glu, a dipeptide consisting of tyrosine (Tyr) and glutamic acid (Glu), has garnered attention in various biological contexts due to its potential therapeutic applications. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 273.28 g/mol

- IUPAC Name : L-Tyrosyl-L-glutamic acid

This compound exhibits unique properties attributed to the aromatic nature of tyrosine and the acidic side chain of glutamic acid. These characteristics contribute to its interactions with various biological targets.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of peptides related to this compound. For instance, the tetrapeptide Arg-Leu-Tyr-Glu (RLYE) has been shown to inhibit vascular endothelial growth factor-A (VEGF-A)-induced angiogenesis, a crucial process in tumor progression. RLYE functions by binding to VEGFR-2, blocking VEGF-A from inducing angiogenic signals in endothelial cells .

| Peptide | Mechanism | Effect on Angiogenesis |

|---|---|---|

| RLYE | Binds VEGFR-2 | Inhibits VEGF-A-induced angiogenesis |

2. Neuroprotective Effects

The ratio of phenylalanine to tyrosine (Phe:Tyr) has been studied in relation to cerebral glucose metabolism. Elevated levels of phenylalanine can negatively affect cognitive functions, while adequate levels of tyrosine may provide neuroprotective benefits. A case series involving patients with classical phenylketonuria showed that a higher mean historical Phe:Tyr ratio correlated with impaired cerebral glucose metabolism . This suggests that Tyr plays a critical role in maintaining neurological health.

3. Mechanistic Role in Cellular Functions

Research indicates that Tyr and Glu may work synergistically in various cellular processes. For example, Tyr's hydroxyl group can form hydrogen bonds with receptor proteins, enhancing binding affinity and specificity . This cooperative mechanism is vital for modulating enzyme activities and signaling pathways within cells.

Case Study 1: Antitumor Mechanism of RLYE

A study investigated the effects of RLYE on tumor angiogenesis in a mouse model. The results demonstrated that RLYE significantly reduced tumor blood vessel formation by inhibiting the internalization of VEGFR-2, thereby preventing VEGF-A from exerting its angiogenic effects .

Case Study 2: Cognitive Function in PKU Patients

In a retrospective analysis involving 11 patients with phenylketonuria (PKU), researchers found that those with lower Phe:Tyr ratios exhibited better cognitive performance, indicating that maintaining appropriate levels of Tyr is essential for brain health .

Research Findings and Implications

The biological activity of this compound extends beyond simple peptide interactions; it plays a significant role in complex physiological processes:

- Angiogenesis Inhibition : Peptides like RLYE demonstrate potential as therapeutic agents against cancer by targeting angiogenic pathways.

- Cognitive Health : Maintaining optimal levels of Tyr relative to Phe is crucial for neuroprotection and cognitive function.

- Cell Signaling : The cooperative action between Tyr and Glu enhances their effectiveness in modulating cellular responses.

Applications De Recherche Scientifique

Biochemical Properties and Functionality

Tyr-Glu exhibits significant biochemical properties that make it valuable in various research contexts.

- Protein Kinase Substrate : this compound is utilized as a substrate for protein tyrosine kinase (PTK) inhibitor screening. Its structure allows it to participate in phosphorylation processes critical for cellular signaling pathways .

- Catalytic Activity : Research indicates that poly (L-Tyr-L-Glu) can hydrolyze substrates like p-nitrophenyl acetate (NPA) under optimal conditions. The interaction between the hydroxyl group of Tyrosine and the carboxyl group of Glutamic Acid is essential for forming an active site, highlighting its role in enzymatic reactions .

Therapeutic Applications

This compound has been investigated for its potential therapeutic benefits, particularly in neurobiology and metabolic disorders.

- Cognitive Enhancement : Recent studies have shown that dipeptides containing Tyr, such as Tyr-Pro, can cross the blood-brain barrier (BBB) and accumulate in brain regions associated with memory and learning. This suggests that this compound may also have similar properties, potentially enhancing cognitive function .

- Insulin Analog Development : The incorporation of Tyr into insulin analogs has been shown to improve receptor affinity while maintaining stability against fibrillation. This property is crucial in developing more effective diabetes treatments .

Catalytic Activity Studies

A study examining the catalytic activity of poly (L-Tyr-L-Glu) demonstrated that this compound can hydrolyze NPA effectively under specific pH and temperature conditions. The optimal pH was found to be around 5.70 at 40°C, indicating its potential utility in enzymatic applications .

| Dipeptide | Optimal pH | Temperature (°C) | Vmax (M/min) |

|---|---|---|---|

| Poly (L-Tyr-L-Glu) | 5.70 | 40 | |

| Copolymer | 5.65 | 45 |

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS)

Overview:

SPPS is the most common method for synthesizing peptides like Tyr-glu. It involves stepwise addition of amino acids to a growing peptide chain anchored on a solid resin. This method allows for efficient purification and automation.

- Resin Loading: The first amino acid (usually the C-terminal residue, here Glu) is attached to a solid support such as Wang or trityl resin functionalized with hydrazine or other linkers.

- Fmoc Protection: The amino groups of amino acids are protected by the Fmoc group, which is removed by piperidine treatment to allow coupling of the next amino acid.

- Coupling: The next amino acid (Tyr) is coupled using activating agents such as HOBt (1-Hydroxybenzotriazole) and DCC (Dicyclohexylcarbodiimide) or more modern reagents like HATU.

- Deprotection and Cleavage: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIPS) to prevent side reactions.

- The synthesis of this compound requires careful optimization to prevent side reactions such as aspartimide formation and racemization, especially at glutamic acid residues.

- Double coupling steps are recommended for hindered amino acids like glutamic acid to ensure complete attachment.

- Microwave-assisted SPPS can enhance coupling efficiency and reduce synthesis time.

- The use of Boc or t-butyl phosphate protection for tyrosine residues can improve stability during synthesis and facilitate purification.

Solution-Phase Peptide Synthesis

Overview:

Solution-phase synthesis is an alternative where peptides are synthesized in solution rather than on a solid support. This method is useful for small peptides like this compound and allows for purification at each step.

- Activation of Carboxyl Group: The carboxyl group of the first amino acid (Glu) is activated using coupling agents such as DCC or EDC in the presence of HOBt to form an active ester.

- Coupling Reaction: The activated amino acid reacts with the amino group of the second amino acid (Tyr) in solution.

- Purification: The product is purified by extraction and filtration to remove by-products like dicyclohexylurea (DCU).

- Hydrolysis: If methyl ester derivatives are used (e.g., Glu(OMe)2), saponification with NaOH is performed to yield the free acid form.

- Boc-Tyr-Glu(OMe)2 has been synthesized by dissolving the methyl ester derivative in methanol, followed by hydrolysis with 2N NaOH to obtain Boc-Tyr-Glu(OH)2.

- Coupling with additional glutamic acid methyl esters using DCC/HOBt in dry DMF under ice cooling conditions yielded extended peptides.

- The reaction times are typically 24-48 hours at room temperature with stirring to maximize yield.

Purification and Isolation Techniques

- Precipitation: Anti-solvent precipitation using diisopropyl ether and acetonitrile mixtures in specific volume ratios (3:1 to 10:1) facilitates peptide precipitation.

- Filtration and Centrifugation: The precipitated peptide is separated by filtration or centrifugation.

- Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used to purify the peptide to homogeneity.

- Lyophilization: The purified peptide is freeze-dried to obtain a stable powder form.

- The use of scavengers like triisopropylsilane (TIPS), dithiothreitol (DTT), and anisole during cleavage and purification prevents oxidation and side reactions.

- Peptides can be isolated as salts with various counterions (chloride, acetate, trifluoroacetate) to improve solubility and stability.

Analytical Data and Characterization

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Fmoc-protected amino acids, HOBt, DCC, TFA cleavage | High purity, automation, scalability | Requires optimization to prevent side reactions |

| Solution-Phase Synthesis | Boc-protected amino acids, DCC/HOBt, NaOH hydrolysis | Suitable for small peptides, flexible | Longer reaction times, purification steps needed |

| Precipitation & Purification | Diisopropyl ether, acetonitrile, filtration | Simple isolation of peptide | May require further chromatographic purification |

Q & A

Q. How can researchers address gaps between in vitro and in vivo efficacy data for this compound?

- Answer : Develop ex vivo models (e.g., organoids, precision-cut tissue slices) as intermediate systems. Use isotopic labeling (e.g., ¹³C-Tyr-Glu) to track pharmacokinetics in animal models. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.